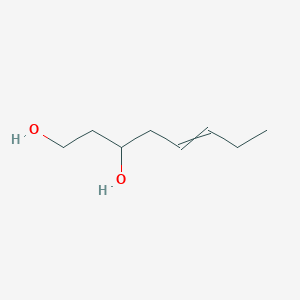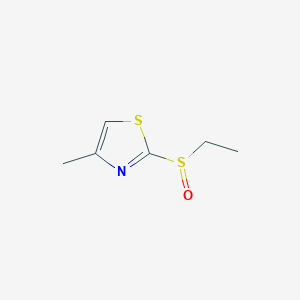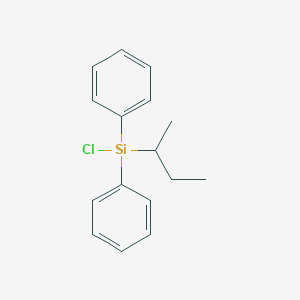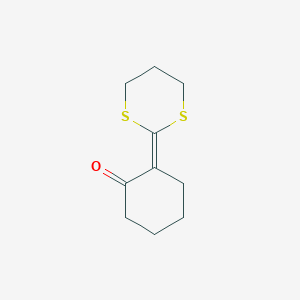
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one is an organic compound that features a cyclohexanone ring fused with a 1,3-dithiane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one can be synthesized through the reaction of cyclohexanone with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired product under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, such as organolithium or Grignard reagents
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols or thiols
Substitution: Formation of substituted dithiane derivatives
Applications De Recherche Scientifique
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dithian-2-ylidene)cyclohexan-1-one involves its interaction with various molecular targets. The dithiane moiety can act as a nucleophile, participating in reactions with electrophilic centers. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione
- 2-(1,3-Dithietan-2-ylidene)cyclohexane-1,3-dione
- 2-Cyclohexen-1-one
Uniqueness
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a 1,3-dithiane moiety
Propriétés
Numéro CAS |
67106-63-2 |
|---|---|
Formule moléculaire |
C10H14OS2 |
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
2-(1,3-dithian-2-ylidene)cyclohexan-1-one |
InChI |
InChI=1S/C10H14OS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H2 |
Clé InChI |
XNFRUHADTFCCBW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(=C2SCCCS2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


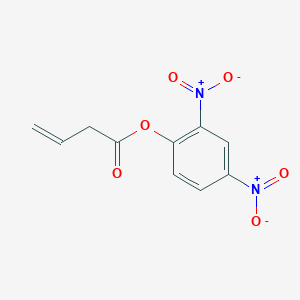
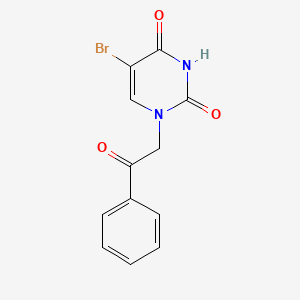
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)





